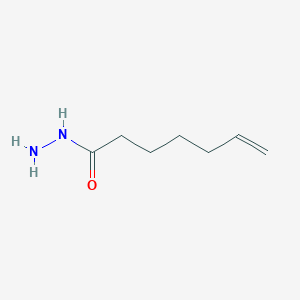

6-Heptenoylhydrazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

hept-6-enehydrazide |

InChI |

InChI=1S/C7H14N2O/c1-2-3-4-5-6-7(10)9-8/h2H,1,3-6,8H2,(H,9,10) |

InChI Key |

ZFELESLYHBKXCF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC(=O)NN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Heptenoylhydrazine

Classical Condensation Pathways and Optimization

Traditional synthesis of 6-heptenoylhydrazine primarily relies on the condensation of a 6-heptenoic acid derivative with hydrazine (B178648). Optimization of these pathways focuses on maximizing yield and purity while minimizing side reactions.

Acyl Chloride-Mediated Approaches

A common and straightforward method for preparing this compound involves the use of an acyl chloride intermediate. This two-step process begins with the conversion of 6-heptenoic acid to 6-heptenoyl chloride. This activation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. libretexts.orgchemguide.co.uk

The resulting 6-heptenoyl chloride is then reacted with hydrazine hydrate (B1144303) in a condensation reaction. To control the exothermic nature of this reaction and to minimize the formation of byproducts like diacylhydrazines, the acyl chloride is added dropwise to a cooled solution of hydrazine hydrate, typically in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758). Reaction temperature is a critical parameter, with cooling to 0–5°C being a common practice. Post-synthesis purification often involves recrystallization from solvent systems like methanol/water to achieve high purity.

Table 1: Acyl Chloride-Mediated Synthesis of Hydrazides

| Reagent for Acyl Chloride Formation | Condensation Conditions | Key Considerations | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Cooled (0–5°C) hydrazine hydrate solution | Strict temperature control to minimize byproducts. | |

| Oxalyl chloride | Anhydrous conditions | Fractional distillation for purification. | chemguide.co.uk |

| Phosphorus(V) chloride (PCl₅) | Cold reaction with carboxylic acid | Produces hydrogen chloride fumes. | chemguide.co.uk |

Direct Carboxylic Acid Coupling Strategies

To circumvent the need for isolating acyl chlorides, direct coupling methods between 6-heptenoic acid and hydrazine have been developed. These strategies employ coupling agents to activate the carboxylic acid in situ. Carbodiimide-based reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used for this purpose, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt).

In a typical procedure, 6-heptenoic acid is activated with EDC and HOBt in a suitable solvent like dichloromethane at a reduced temperature (e.g., 0°C). Hydrazine hydrate is then added, and the reaction is allowed to proceed at room temperature for several hours. This approach avoids the handling of moisture-sensitive and corrosive acyl chlorides. Other methods for direct amide formation from carboxylic acids and amines are also being explored, which could be applicable to hydrazide synthesis. rsc.orgrsc.org

Emerging Biocatalytic Synthesis Routes

Biocatalysis offers a promising and sustainable alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions.

Enzyme-Mediated Ester Hydrolysis for Hydrazide Formation

Enzymes, particularly lipases, have demonstrated utility in the synthesis of hydrazides. One emerging biocatalytic approach for this compound involves the enzymatic hydrolysis of a 6-heptenoate ester, such as methyl 6-heptenoate, in the presence of hydrazine.

Immobilized Candida antarctica lipase (B570770) B (CAL-B) has been successfully employed for this transformation. The reaction involves incubating the ester and hydrazine hydrate with the immobilized enzyme in a suitable organic solvent like toluene (B28343) at a moderately elevated temperature (e.g., 40°C). This method has shown yields of 60–65% after 24 hours, with the significant advantage of enzyme recyclability for multiple cycles. The enzyme's active site facilitates the nucleophilic attack of hydrazine on the ester, leading to the formation of the desired hydrazide. While research into specific enzyme systems for this compound is ongoing, the broader field of biocatalytic N-N bond formation is rapidly expanding, suggesting future potential for more efficient enzymatic routes. nih.govacs.org

Table 2: Biocatalytic Synthesis of this compound

| Enzyme | Substrates | Reaction Conditions | Yield | Reference |

|---|

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inwikipedia.orgepa.gov These principles are increasingly being applied to the synthesis of hydrazides.

Solvent-Free and Sustainable Reaction Conditions

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov For hydrazide synthesis, solvent-free methods have been developed, such as using grinding techniques. researchgate.net In this approach, a carboxylic acid and hydrazine hydrate are ground together in a mortar and pestle at room temperature. researchgate.net The reaction mixture often solidifies, and the product can be purified by simple crystallization from a solvent like ethanol (B145695). researchgate.net This method avoids the use of bulk solvents during the reaction, simplifies workup, and can prevent the formation of diacyl hydrazide byproducts due to the mild conditions. researchgate.net

Microwave irradiation is another green technique that can accelerate reactions, often under solvent-free conditions. drdo.gov.intandfonline.com While specific applications to this compound are not widely documented, the synthesis of various aromatic and other hydrazides has been successfully achieved using this method, suggesting its potential applicability. drdo.gov.intandfonline.com These solvent-free approaches align with the green chemistry principles of waste prevention and designing for energy efficiency. epa.gov

Atom Economy and Waste Minimization

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry are paramount. essentialchemicalindustry.org Two of these core principles, atom economy and waste minimization, provide critical frameworks for evaluating and improving the synthesis of chemical compounds like this compound. essentialchemicalindustry.orgstudypulse.au Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. kccollege.ac.innumberanalytics.com The goal is to design synthetic routes that maximize this incorporation, thereby reducing the generation of unwanted byproducts and waste. rsc.org

Waste minimization extends beyond atom economy to encompass the entire process, considering factors such as solvent use, energy consumption, and the hazardous nature of reagents and byproducts. beeindia.gov.inpfizer.com Methodologies that reduce derivatization steps, utilize catalytic rather than stoichiometric reagents, and employ safer solvents are central to achieving this goal. acs.orgnih.gov

Conventional vs. Modern Synthetic Approaches

The synthesis of this compound can be approached through several pathways, each with distinct implications for atom economy and waste generation.

A common and traditional method involves a two-step process starting from 6-heptenoic acid. First, the carboxylic acid is converted to the more reactive 6-heptenoyl chloride using a stoichiometric chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with hydrazine hydrate to form the final product. While effective, this route suffers from poor atom economy. The use of thionyl chloride generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, none of which are incorporated into the final product, thus constituting significant waste.

A greener alternative avoids the use of hazardous acyl chlorides by employing coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like 1-hydroxybenzotriazole (HOBt). This method allows for the direct condensation of 6-heptenoic acid and hydrazine. However, these coupling agents are large molecules used in stoichiometric amounts, and their remnants form substantial byproducts that must be separated and disposed of, resulting in a low atom economy.

The following table provides a comparative analysis of these synthetic routes from an atom economy and waste minimization perspective.

Interactive Data Table: Comparison of Synthetic Routes for this compound

| Synthetic Route | Key Reagents | Major Byproducts/Waste | Theoretical Atom Economy* | Waste & Sustainability Profile |

| Thionyl Chloride Method | 6-Heptenoic Acid, Thionyl Chloride (SOCl₂), Hydrazine Hydrate | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl), Hydrazine Salts | ~48% | Generates corrosive and toxic gaseous byproducts. Poor atom economy. |

| EDC/HOBt Coupling | 6-Heptenoic Acid, EDC, HOBt, Hydrazine Hydrate | EDC-urea byproduct, HOBt, Salts | < 30% | Avoids hazardous SOCl₂ but generates significant stoichiometric organic waste that requires separation. Very low atom economy. |

| Enzymatic Synthesis | Methyl 6-Heptenoate, Hydrazine Hydrate, Lipase (e.g., CAL-B) | Methanol | ~98% | Operates under mild conditions; catalyst is recyclable. High atom economy and minimal hazardous waste. |

*Note: Theoretical atom economy is calculated for the key bond-forming step and is an approximation. It is defined as (Molar Mass of Desired Product(s) / Molar Mass of All Reactants) x 100%. studypulse.au

Strategies for Process Optimization

Beyond selecting an atom-economical route, further strategies can minimize the environmental footprint of this compound synthesis.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are required in small amounts and can, in principle, be recycled indefinitely, drastically reducing waste. acs.org The enzymatic route is a prime example of biocatalysis. Future research could focus on developing non-enzymatic, recyclable metal or organocatalysts for the direct amidation of 6-heptenoic acid or its esters.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic methods, reduces the energy requirements and associated environmental and economic costs of the process. acs.org This contrasts sharply with methods that may require heating or cooling to control reactivity, such as the dropwise addition of acyl chlorides at low temperatures.

By prioritizing synthetic methodologies with high atom economy and integrating comprehensive waste minimization strategies, the production of this compound can be aligned with the principles of modern, sustainable chemical manufacturing.

Chemical Reactivity and Derivatization Studies

Nucleophilic Properties of the Hydrazide Moiety

The hydrazide functional group in 6-Heptenoylhydrazine is characterized by the presence of two adjacent nitrogen atoms, which imparts significant nucleophilic character. The terminal nitrogen atom, in particular, is a potent nucleophilic center, readily participating in reactions with various electrophiles.

Reaction with Carbonyl Compounds: Hydrazone Formation

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding N-acylhydrazones. wikipedia.orgnih.gov This reaction is a cornerstone of hydrazide chemistry and proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon. wikipedia.org The initial addition is typically followed by dehydration to yield the stable hydrazone product. The reaction is often catalyzed by small amounts of acid. nih.gov

The general mechanism for hydrazone formation from this compound is depicted below:

Step 1: Nucleophilic Attack. The lone pair of electrons on the terminal nitrogen atom of this compound attacks the carbonyl carbon of an aldehyde or ketone. This leads to the formation of a tetrahedral intermediate.

Step 2: Proton Transfer. A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.

Step 3: Dehydration. The carbinolamine intermediate eliminates a molecule of water to form the final N-acylhydrazone, which is stabilized by conjugation.

This reaction is highly efficient and is a common method for the derivatization of both hydrazides and carbonyl compounds. The resulting hydrazones are often crystalline solids, facilitating their purification.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde (R-CHO) | N-(Alkylidene)-6-heptenoylhydrazide | Hydrazone Formation |

| This compound | Ketone (R-CO-R') | N-(Alkylidene)-6-heptenoylhydrazide | Hydrazone Formation |

Acylation and Alkylation Reactions

The nucleophilic nitrogen atoms of the hydrazide group in this compound can be readily acylated and alkylated.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of N,N'-diacylhydrazines. The reaction typically occurs at the terminal nitrogen, but double acylation to form a triacylhydrazine is possible under more forcing conditions. These reactions are generally carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.

Alkylation: Alkylation of this compound with alkyl halides or other alkylating agents can lead to a mixture of mono- and di-alkylated products at the terminal nitrogen. researchgate.net The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. The use of a base is also common in these reactions to scavenge the acid produced. researchgate.net

| Reaction Type | Reagent | Product |

| Acylation | Acid Chloride (R-COCl) | N-Acyl-6-heptenoylhydrazide |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-6-heptenoylhydrazide |

Transformations Involving the Alkenyl Chain

The terminal double bond in the 6-heptenoyl moiety provides a site for a variety of addition and cycloaddition reactions, allowing for further functionalization of the molecule.

Electrophilic Additions (e.g., Halogenation, Hydroboration)

Halogenation: The terminal alkene of this compound can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). leah4sci.comcabb-chemicals.com This reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the halide ion to give a vicinal dihalide. The reaction is typically carried out in an inert solvent.

Hydroboration-Oxidation: The hydroboration-oxidation of the terminal double bond in this compound is a two-step process that results in the anti-Markovnikov addition of water across the double bond. wikipedia.orgresearchgate.netrsc.org In the first step, borane (B79455) (BH₃) or a borane complex adds to the double bond, with the boron atom attaching to the less substituted carbon. researchgate.netrsc.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base yields the corresponding primary alcohol, 7-hydroxy-6-heptenoylhydrazine. researchgate.netrsc.org This reaction is highly regioselective and stereospecific. researchgate.netrsc.org

| Reaction Type | Reagent(s) | Product | Key Feature |

| Halogenation | Br₂ or Cl₂ | 6,7-Dihalo-heptanoylhydrazine | Vicinal Dihalide Formation |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | 7-Hydroxy-heptanoylhydrazine | Anti-Markovnikov Alcohol |

Cycloaddition Reactions

The terminal alkene of this compound can participate in various cycloaddition reactions, leading to the formation of cyclic structures. These reactions are powerful tools for the construction of complex molecular architectures.

One notable example involves the use of a close analog, 4-pentenoylhydrazine, in a multi-step reaction sequence to form a triazole ring system. google.com In this process, the 4-pentenoylhydrazide is first reacted with N,N-dimethylformamide dimethyl acetal. The resulting intermediate, without being isolated, is then treated with a naphthylmethylamine in the presence of an acid catalyst to facilitate a cyclization, ultimately forming a triazole derivative. google.com This suggests that this compound could similarly be employed in cycloaddition strategies to generate diverse heterocyclic compounds. The terminal double bond can act as a dienophile in Diels-Alder reactions or participate in 1,3-dipolar cycloadditions with suitable dipoles. researchgate.netwikipedia.org

Synthesis of Novel this compound Derivatives and Analogues

The dual reactivity of this compound allows for the synthesis of a wide array of novel derivatives and analogues. By combining the reactions of the hydrazide moiety and the alkenyl chain, complex molecules with diverse functionalities can be constructed.

For instance, the hydrazone formation at the hydrazide end can be followed by a hydroboration-oxidation of the terminal alkene to introduce a hydroxyl group. Alternatively, the alkene can be first functionalized, for example by halogenation, and then the hydrazide moiety can be reacted to form a hydrazone or be acylated.

The synthesis of heterocyclic compounds is a particularly important application of unsaturated acylhydrazides. researchgate.netmdpi.com The combination of the nucleophilic hydrazide and the reactive alkene within the same molecule allows for intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

Structural Modification Strategies at the Hydrazide End

The acylhydrazide moiety (-CONHNH₂) is a rich hub for chemical transformations, primarily involving the terminal amino group. These reactions are widely used to construct a variety of linear and heterocyclic derivatives.

Hydrazone Formation: The most fundamental reaction of the hydrazide group is its condensation with aldehydes and ketones. This reaction, typically conducted in polar solvents like ethanol (B145695) or methanol, often with acid catalysis, proceeds readily to form stable N-acylhydrazones. mdpi.comrsc.orgwikipedia.org These hydrazones are not merely simple derivatives; they are crucial intermediates in medicinal chemistry and serve as precursors for further cyclization reactions. mdpi.comminarjournal.com The formation of the C=N bond extends the conjugation of the molecule, a feature that is leveraged in the design of various functional materials.

Heterocyclic Synthesis: this compound is an ideal synthon for building five- and six-membered heterocyclic rings, which are core scaffolds in many pharmacologically active compounds.

1,3,4-Oxadiazoles: These heterocycles can be synthesized from this compound through several established routes. A common method involves the dehydrative cyclization of a 1,2-diacylhydrazine intermediate, which can be formed by acylating this compound. semanticscholar.orgrsc.org This cyclization is typically promoted by strong dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid. semanticscholar.orgresearchgate.net Alternative methods include the oxidative cyclization of N-acylhydrazones, which can be achieved using reagents like hypervalent iodine compounds. organic-chemistry.orgnih.gov

Pyrazoles: The reaction of hydrazides with 1,3-dicarbonyl compounds is a classical and efficient method for constructing the pyrazole (B372694) ring. organic-chemistry.orgresearchgate.net For instance, treating this compound with a 1,3-diketone in a suitable solvent would lead to a condensation-cyclization cascade, yielding a 1-acyl-pyrazole derivative. Modern protocols utilize catalysts like Amberlyst-70 or employ microwave irradiation to achieve this transformation under greener conditions. researchgate.netresearchgate.net

Other Heterocycles: The hydrazide functionality can also be used to synthesize other important heterocyclic systems, such as triazoles and pyrimidines, by reacting with appropriate bifunctional electrophiles. rsc.org

The following table summarizes key derivatization strategies at the hydrazide end.

| Reaction Type | Reagents and Conditions | Resulting Product Class |

| Hydrazone Formation | Aldehyde or Ketone, Ethanol, acid catalyst (e.g., AcOH) | N-Acylhydrazone rsc.orgwikipedia.org |

| 1,3,4-Oxadiazole Synthesis | Carboxylic Acid, POCl₃, 100°C | 2,5-Disubstituted 1,3,4-Oxadiazole semanticscholar.orgresearchgate.net |

| 1,3,4-Oxadiazole Synthesis | Isothiocyanate, DMAP, O₂, 70°C | 2-Imino-1,3,4-oxadiazoline nih.gov |

| Pyrazole Synthesis | 1,3-Diketone, Ethanol or Water, reflux or catalyst (e.g., Amberlyst-70) | 1-Acyl-3,5-disubstituted-pyrazole organic-chemistry.orgresearchgate.net |

| N,N-Dialkylation | Alcohols, Mn(I) catalyst, KOᵗBu, Toluene (B28343), 130°C | N,N-Dialkylacylhydrazide rsc.org |

Peripheral Alkene Functionalization for Hybrid Structures

The terminal double bond in the heptenyl chain of this compound offers a second, distinct site for chemical modification. This allows for the introduction of new functional groups or the conjugation of the molecule to other chemical entities, leading to the formation of complex hybrid structures. The reactivity of this terminal alkene is well-established and analogous to that of other long-chain α-olefins. researchgate.netmdpi.com

Epoxidation: The conversion of the terminal alkene to an epoxide creates a highly valuable and reactive electrophilic handle. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic systems. Modern, greener approaches utilize hydrogen peroxide (H₂O₂) in the presence of manganese or other transition metal catalysts. organic-chemistry.orgacs.org Enzymatic epoxidation using peroxygenases has also been demonstrated as a selective method for converting long-chain terminal alkenes. mdpi.comcsic.es The resulting epoxide, (S)-1,2-epoxyheptane attached to the hydrazide core, can be opened by various nucleophiles to install a wide range of functionalities.

Thiol-Ene "Click" Reaction: The radical-mediated addition of a thiol across the terminal double bond, known as the thiol-ene reaction, is a prime example of click chemistry. mdpi.com This reaction is highly efficient, proceeds under mild conditions (often initiated by UV light), and exhibits high regioselectivity, yielding the anti-Markovnikov addition product. frontiersin.orgthieme-connect.de This process allows for the covalent attachment of thiol-containing molecules—such as peptides (e.g., cysteine), carbohydrates, or synthetic polymers—to the peripheral end of this compound, creating well-defined hybrid structures or bioconjugates. frontiersin.org

Other Functionalizations: The terminal alkene can undergo a variety of other addition reactions. Hydroboration-oxidation can be used to install a terminal alcohol group, while halogenation can introduce vicinal dihalides. Furthermore, catalytic methods like isomerizing hydroformylation or carbonylation, which have been applied to unsaturated fatty acids, could potentially be used to transform the terminal alkene into a terminal aldehyde or ester group, respectively, thereby creating an α,ω-difunctionalized linear chain. acs.org

Key reactions for modifying the alkene terminus are outlined in the table below.

| Reaction Type | Reagents and Conditions | Resulting Product Class |

| Epoxidation | 2-Ethyl Hexanal, O₂, 60°C | Terminal Epoxide acs.org |

| Epoxidation (Enzymatic) | Unspecific Peroxygenase (UPO), H₂O₂ | Terminal Epoxide mdpi.comcsic.es |

| Thiol-Ene Coupling | Thiol (R-SH), Photoinitiator (e.g., DPAP), UV light | Anti-Markovnikov Thioether mdpi.comfrontiersin.org |

| Isomerizing Hydroformylation | H₂/CO, Rhodium or Cobalt catalyst | Terminal Aldehyde acs.org |

| Isomerizing Carbonylation | CO, Alcohol (ROH), Palladium catalyst | Terminal Ester acs.orgkit.edu |

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathway Dynamics

The reaction pathways of 6-Heptenoylhydrazine are primarily centered on the intramolecular interactions between the nucleophilic hydrazine (B178648) group and the electrophilic centers of the molecule, namely the carbonyl carbon and the terminal double bond.

One of the most probable reaction pathways for this compound is an intramolecular cyclization . The flexible seven-carbon chain allows the terminal alkene and the hydrazine moiety to come into close proximity, facilitating ring formation. The exact nature of the cyclization is dependent on the reaction conditions, particularly the presence of acid or radical initiators.

Electrophilic Cyclization: In the presence of an acid or an electrophile (E+), the terminal alkene can be activated towards nucleophilic attack. The lone pair of electrons on the terminal nitrogen of the hydrazine can then attack the activated double bond. This can proceed via two main pathways, governed by Baldwin's rules for ring closure:

6-endo-trig cyclization: Attack on the internal carbon of the double bond to form a six-membered ring.

7-exo-trig cyclization: Attack on the terminal carbon of the double bond to form a seven-membered ring. The regioselectivity of this process is a subject of mechanistic interest, with factors such as the nature of the electrophile and solvent influencing the outcome.

Radical Cyclization: Another potential pathway involves the formation of a radical at a position that can initiate an intramolecular addition to the double bond. For instance, radical abstraction of a hydrogen atom could lead to a carbon-centered radical that cyclizes. Studies on the cyclization of methyl-substituted 6-heptenyl radicals have shown that 6-exo cyclizations are possible, though they can exhibit low stereoselectivity.

Intramolecular Condensation: The nucleophilic nitrogen of the hydrazine can also attack the electrophilic carbonyl carbon. This is an intramolecular version of the acylation reaction. Given the length of the carbon chain, this would lead to the formation of a large, eight-membered ring, which is generally less favorable than the formation of five- or six-membered rings.

Intermolecular Reactions: In the absence of conditions promoting intramolecular reactions (e.g., at high concentrations), the hydrazine moiety of this compound can react with external electrophiles. A common reaction is the condensation with aldehydes or ketones to form N-acylhydrazones . This reaction typically proceeds via a tetrahedral intermediate, followed by dehydration to yield the final product.

Kinetics and Thermodynamics of this compound Reactions

The kinetics and thermodynamics of reactions involving this compound are critical in determining the feasibility and rate of product formation.

The rate of intramolecular cyclization reactions is highly dependent on the size of the ring being formed. This is due to a combination of enthalpic (ring strain) and entropic factors. The formation of 5- and 6-membered rings is generally kinetically favored over smaller or larger rings. wikipedia.orgmasterorganicchemistry.com This is because the entropic cost of bringing the two reacting ends of the molecule together is lower for these ring sizes, and they have minimal ring strain.

| Ring Size (n) | Relative Rate Constant (k_rel) |

| 3 | 0.1 |

| 4 | 0.002 |

| 5 | 100 |

| 6 | 1.7 |

| 7 | 0.03 |

| This table shows the relative rate constants for the cyclization of ω-bromoalkylamines to form n-membered rings, illustrating the kinetic preference for 5- and 6-membered ring formation. A similar trend would be expected for the intramolecular reactions of this compound. Data sourced from studies on intramolecular reaction rates. wikipedia.org |

For the intramolecular cyclization of this compound, the formation of a six-membered ring via a 6-endo-trig pathway would be kinetically plausible. The formation of a seven-membered ring via a 7-exo-trig pathway would be expected to be slower.

Thermodynamically, the stability of the products determines the position of the equilibrium. In the case of intramolecular condensation reactions like the Dieckmann cyclization, the formation of a stable β-keto ester drives the reaction forward. libretexts.orgpressbooks.pub For this compound, the thermodynamic stability of the resulting heterocyclic ring system (e.g., a substituted pyridazine (B1198779) or diazepane derivative) would be the driving force for cyclization.

The kinetics of intermolecular reactions, such as the formation of N-acylhydrazones, are also well-studied for related compounds. The reaction is typically acid-catalyzed, and the rate is influenced by the electronic nature of both the acylhydrazine and the aldehyde or ketone. Electron-withdrawing groups on the aldehyde generally increase the rate of reaction.

Stereochemical Aspects in Derived Compounds

The reactions of this compound can lead to the formation of various stereoisomers, and understanding the stereochemical aspects is crucial for controlling the synthesis of specific target molecules.

When this compound reacts with aldehydes or ketones to form N-acylhydrazones , several types of stereoisomerism can arise:

(E/Z) Isomerism: Due to the restricted rotation around the C=N double bond, two geometric isomers, (E) and (Z), are possible.

Conformational Isomerism (syn/anti): Rotation around the N-C(O) amide bond can be hindered, leading to the existence of synperiplanar and antiperiplanar conformers. frontiersin.orgresearchgate.net

The presence and ratio of these isomers can often be determined by NMR spectroscopy, where distinct signals for the protons and carbons near the acylhydrazone linkage are observed for each stereoisomer. libretexts.orgresearchgate.net

In the case of intramolecular cyclization , new stereocenters can be created in the resulting cyclic product. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism:

Diastereoselectivity: The relative configuration of the newly formed stereocenters is determined by the transition state geometry of the cyclization. For example, in radical cyclizations of related systems, low diastereoselectivity has been observed. organic-chemistry.org In contrast, some catalyst-controlled cyclizations, such as certain oxidative cyclizations, can proceed with high diastereoselectivity. organic-chemistry.org

Enantioselectivity: If a chiral catalyst or reagent is used, it is possible to achieve enantioselective cyclization, leading to the preferential formation of one enantiomer over the other. For instance, chiral Lewis acids have been used to induce asymmetry in Nazarov cyclizations, although with varying success.

The stereochemical control in the cyclization of this compound would be a key challenge and a topic of significant research interest for the synthesis of complex heterocyclic molecules.

| Reaction Type | Potential Stereoisomers Formed | Factors Influencing Stereochemistry |

| Reaction with Aldehydes/Ketones | (E/Z) isomers, syn/anti conformers | Steric hindrance, solvent, temperature |

| Intramolecular Cyclization | Diastereomers, Enantiomers | Reaction mechanism (radical, electrophilic), catalyst (chiral or achiral), transition state geometry |

| This table summarizes the potential stereochemical outcomes for the main reaction types of this compound. |

Interactions with Biological Systems: Fundamental Mechanisms

Molecular-Level Interactions with Enzymes

The interaction of 6-Heptenoylhydrazine with enzymes can be explored through the principles of enzyme-ligand binding and the subsequent modulation of enzyme activity. These studies are typically conducted in controlled in vitro environments to elucidate the specific mechanisms at play.

Enzyme-ligand binding refers to the physical process by which a molecule, in this case, this compound, binds to the active site or other regulatory sites on an enzyme. This binding can be either reversible, where the ligand can associate and dissociate from the enzyme, or irreversible, where a stable, often covalent, bond is formed.

Computational modeling can offer insights into these potential interactions. For instance, molecular docking simulations can be used to predict the binding affinity of this compound with various enzymes, such as hydrolases. These simulations calculate the likely binding modes and energies, providing a theoretical basis for understanding how the compound might fit into an enzyme's active site.

Principles of Enzyme-Ligand Binding (e.g., reversible, irreversible interactions)

Interaction with Biomolecules

Beyond enzymes, this compound has the potential to interact with other essential biomolecules, including proteins and nucleic acids. These interactions can be non-covalent or can lead to the formation of covalent adducts.

Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical in the initial recognition and binding of a small molecule to a biomolecule. The structure of this compound, with its hydrocarbon chain and polar hydrazine (B178648) group, allows for a range of potential non-covalent interactions with proteins.

Covalent adduct formation involves the creation of a stable chemical bond between the compound and a biomolecule. The hydrazine moiety of this compound is a reactive nucleophile that can potentially form covalent bonds with electrophilic sites on proteins or nucleic acids. For instance, the hydrazine group can act as a ligand, coordinating with transition metals that may be present in metalloproteins.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to determine the electronic properties and optimized geometry of 6-Heptenoylhydrazine. Density Functional Theory (DFT) is a prominently used method for this purpose, often utilizing functionals like B3LYP in conjunction with a robust basis set such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

Optimized Molecular Geometry: Calculations reveal the ground-state geometry of the molecule. The acylhydrazine moiety (-C(=O)NHNH₂) is largely planar due to the delocalization of electrons across the O=C-N system, conferring partial double-bond character to the C-N bond. This results in a shorter C-N bond length (approx. 1.35 Å) compared to a typical C-N single bond. The terminal alkene group (CH₂=CH-) maintains its expected trigonal planar geometry.

Electronic Properties and Reactivity Descriptors: The distribution of electrons governs the molecule's reactivity. The molecular electrostatic potential (ESP) map highlights regions of charge accumulation. A significant negative potential is localized around the carbonyl oxygen and the terminal nitrogen atom of the hydrazine (B178648) group, identifying them as primary sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogens of the hydrazine moiety exhibit a positive potential, making them hydrogen bond donors.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO is primarily distributed across the lone pair electrons of the hydrazine nitrogen atoms and the π-system of the C=C double bond. The LUMO is predominantly located on the π* antibonding orbital of the carbonyl group (C=O). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more readily polarized and reactive.

| Parameter | Calculated Value | Description |

|---|---|---|

| C=O Bond Length | 1.23 Å | The length of the carbonyl double bond. |

| C-N Bond Length | 1.35 Å | The length of the bond between the carbonyl carbon and the adjacent nitrogen, showing partial double-bond character. |

| N-N Bond Length | 1.42 Å | The length of the single bond between the two hydrazine nitrogen atoms. |

| C=C Bond Length | 1.33 Å | The length of the terminal alkene double bond. |

| O=C-N Bond Angle | 123.5° | The angle defining the geometry around the carbonyl carbon. |

| HOMO Energy | -6.85 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | -1.12 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.73 eV | The energy difference between HOMO and LUMO, related to chemical stability. |

| Dipole Moment | 3.45 D | A measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations of Conformational Landscape

While quantum calculations provide a static picture of the lowest-energy state, this compound is a flexible molecule that exists as an ensemble of different conformations in solution. Molecular dynamics (MD) simulations are used to explore this conformational landscape over time. These simulations typically use classical force fields (e.g., CHARMM, AMBER) to model atomic interactions and are run for nanoseconds to microseconds to observe dynamic behavior.

Conformational Flexibility and Key Dihedrals: The primary sources of flexibility are the rotation around the N-N bond and the single bonds within the butylene linker (-(CH₂)₄-). The dihedral angle around the C-N amide bond (ω) is strongly biased towards the trans conformation (~180°) due to steric hindrance and electronic stabilization, though transient fluctuations to a higher-energy cis state may occur.

Energetically Preferred Conformations: By analyzing the simulation trajectory, a potential of mean force (PMF) can be constructed along key dihedral coordinates. This analysis identifies the most populated (lowest free energy) conformational states. Studies show that a limited number of low-energy conformers typically dominate the population, characterized by specific torsional arrangements in the alkyl chain and the orientation of the terminal -NH₂ group.

| Conformer ID | Key Dihedral Angle (ω: O=C-N-N) | Key Dihedral Angle (τ: C3-C4-C5-C6) | Relative Free Energy (kcal/mol) | Description |

|---|---|---|---|---|

| Conf-1 (Extended) | 178.5° | 179.2° (anti) | 0.00 | The lowest-energy state with a fully extended alkyl chain. |

| Conf-2 (Gauche-1) | -179.1° | 65.3° (gauche) | 0.95 | A conformer with a kink in the alkyl chain, slightly higher in energy. |

| Conf-3 (Gauche-2) | 177.9° | -64.8° (gauche) | 0.98 | Another gauche conformer, nearly isoenergetic with Conf-2. |

Prediction of Reaction Pathways and Energetics

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, transition states (TS), and activation barriers. For this compound, several reaction pathways can be investigated.

Amide Bond Hydrolysis: The hydrolysis of the acylhydrazine to yield 6-heptenoic acid and hydrazine is a fundamental degradation pathway. DFT calculations can model the reaction profile for both acid- and base-catalyzed mechanisms. In a neutral aqueous environment, the reaction proceeds via a high-energy tetrahedral intermediate formed by the nucleophilic attack of a water molecule on the carbonyl carbon. The calculated activation energy (ΔG‡) for the uncatalyzed reaction is typically high, indicating slow kinetics under neutral conditions.

Reactions at the Alkene Terminus: The terminal C=C double bond is a site for electrophilic addition and oxidation. The reaction energetics for processes like epoxidation by a peroxy acid (e.g., m-CPBA) can be computed. The calculations would involve locating the transition state for oxygen transfer to the double bond, providing the activation barrier for the formation of (hept-6-en-1-yl)oxirane-2-carbohydrazide.

Oxidation of the Hydrazine Moiety: The hydrazine group is susceptible to oxidation, a reaction of significant interest for hydrazine derivatives. Theoretical models can predict the energetics of one- or two-electron oxidation processes, leading to the formation of radical intermediates or a diazene (B1210634) species. These calculations help to rationalize the molecule's redox behavior.

| Reaction Type | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Calculated Reaction Energy (ΔGrxn) (kcal/mol) |

|---|---|---|---|

| Neutral Hydrolysis | Cleavage of the C-N amide bond by water. | 24.5 | -4.2 |

| Alkene Epoxidation | Reaction with a model peroxy acid to form an epoxide. | 13.8 | -35.1 |

| Hydrazine Oxidation (1e⁻) | First one-electron oxidation of the terminal nitrogen. | 18.2 | 15.5 |

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights (non-clinical)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used to correlate chemical structure with a specific activity. For this compound, these models can provide mechanistic insights into its interaction with a biological target (e.g., an enzyme) in a non-clinical context by systematically analyzing how structural modifications affect its chemical or biochemical reactivity.

Hypothetical SAR Study: Inhibition of a Target Enzyme Consider a hypothetical study where this compound and its analogues are evaluated as inhibitors of a target enzyme, such as a flavin-dependent oxidase. A QSAR model can be developed to understand the structural features that govern inhibitory potency (e.g., measured as IC₅₀).

Molecular Descriptors and Model Development: A set of analogues is designed by modifying the parent structure. For each analogue, various molecular descriptors are calculated:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges (reflecting reactivity and electrostatic interactions).

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Verloop parameters).

Hydrophobic Descriptors: The partition coefficient (LogP), which quantifies lipophilicity.

A statistical method, such as Multiple Linear Regression (MLR), is used to build a mathematical model linking these descriptors to the observed activity. A hypothetical QSAR equation might look like: log(1/IC₅₀) = 1.25 * LogP - 0.45 * E_LUMO + 0.88 * Q_Nterm + 2.10 In this model:

A positive coefficient for LogP suggests that increased hydrophobicity enhances binding to a hydrophobic pocket in the enzyme.

A negative coefficient for E_LUMO (LUMO Energy) indicates that a better electron acceptor (lower LUMO energy) is more potent, perhaps by facilitating a charge-transfer interaction.

A positive coefficient for Q_Nterm (partial charge on the terminal nitrogen) suggests that a more negatively charged nitrogen atom improves activity, possibly through a key electrostatic interaction or hydrogen bond.

Such a model provides a mechanistic hypothesis for the molecule's action and guides the design of new, more potent analogues for further investigation.

| Compound | Modification | LogP | LUMO Energy (eV) | Hypothetical IC₅₀ (µM) |

|---|---|---|---|---|

| This compound | Parent | 0.85 | -1.12 | 55.6 |

| Analogue 1 | Chain shortened to 5-Hexenoylhydrazine | 0.32 | -1.10 | 98.2 |

| Analogue 2 | Chain lengthened to 7-Octenoylhydrazine | 1.38 | -1.13 | 25.1 |

| Analogue 3 | Alkene moved to C5 (5-Heptenoylhydrazine) | 0.85 | -1.08 | 45.3 |

| Analogue 4 | Terminal -NH₂ replaced with -NHCH₃ | 1.15 | -1.05 | 70.4 |

Advanced Analytical Methodologies in Research Beyond Basic Identification

Spectroscopic Techniques for Reaction Monitoring (e.g., real-time NMR, in-situ IR)

The synthesis of 6-Heptenoylhydrazine, typically proceeding via the acylation of hydrazine (B178648) with a 6-heptenoic acid derivative, can be meticulously tracked using real-time spectroscopic methods. These techniques offer a non-invasive window into the reaction vessel, allowing for the continuous monitoring of reactant consumption, intermediate formation, and product generation.

In-situ Infrared (IR) Spectroscopy: In-situ IR, often utilizing attenuated total reflectance (ATR) probes like ReactIR, is invaluable for monitoring the progress of chemical reactions. acs.orgacs.org For the synthesis of this compound, a probe inserted directly into the reaction mixture would track key vibrational bands. For instance, the disappearance of the strong carbonyl (C=O) stretch of an acyl chloride precursor and the simultaneous appearance of the amide C=O stretch (~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) of the this compound product would signify reaction progress. acs.org This allows for precise determination of reaction endpoints and can help avoid the formation of unwanted byproducts by ensuring reaction parameters are optimized. acs.org

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy provides quantitative, structural, and kinetic data throughout a chemical reaction. magritek.com By setting up the reaction within or flowing the mixture through an NMR spectrometer, chemists can acquire spectra at regular intervals. magritek.comprocess-nmr.com For the synthesis of this compound, ¹H NMR could be used to track the disappearance of signals corresponding to the acylating agent and the appearance of new signals for the product's alkyl chain and hydrazide protons. process-nmr.com More advanced techniques, such as two-dimensional experiments like ¹H, ¹³C-HSQC, can be adapted for real-time monitoring to resolve complex spectral overlap and definitively identify transient intermediates. nih.gov The integration of NMR signals over time allows for the calculation of reaction rates and kinetic profiles. process-nmr.comnih.gov

| Time (minutes) | Integral of Reactant Signal (e.g., -CH₂-COCl) | Integral of Product Signal (e.g., -CH₂-CONHNH₂) | Conversion (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.75 | 0.25 | 25 |

| 30 | 0.30 | 0.70 | 70 |

| 60 | 0.05 | 0.95 | 95 |

| 90 | <0.01 | >0.99 | >99 |

Chromatographic-Mass Spectrometric Approaches for Complex Mixture Analysis

The synthesis of hydrazides can often result in a mixture containing the desired product, unreacted starting materials, and byproducts. orgsyn.org Chromatographic techniques coupled with mass spectrometry are essential for separating and identifying these components with high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone technique for analyzing non-volatile compounds in complex mixtures. acs.org For a crude reaction mixture of this compound, a reversed-phase C18 column with a gradient elution of water and acetonitrile, often containing a modifier like formic acid, would be employed. rsc.orgresearchgate.net This separates components based on polarity. The eluent is then introduced into a mass spectrometer, which ionizes the molecules (e.g., via electrospray ionization, ESI) and measures their mass-to-charge ratio (m/z). This allows for the confirmation of the this compound product (expected [M+H]⁺ ion) and the identification of byproducts, such as the common 1,2-diacylhydrazine impurity formed when two molecules of the acylating agent react with one molecule of hydrazine. orgsyn.orgoup.com

Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile or thermally stable components and byproducts, GC-MS is a powerful alternative. acs.org The sample is vaporized and separated in a capillary column before detection by mass spectrometry. While this compound itself may have limited volatility, GC-MS can be excellent for detecting smaller, more volatile impurities or degradation products. In some cases, derivatization of the hydrazide can be performed to increase its volatility and thermal stability for GC-MS analysis. researchgate.net

| Compound Name | Role | Molecular Formula | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| This compound | Product | C₇H₁₄N₂O | 143.1184 |

| 6-Heptenoic acid | Reactant/Hydrolysis Byproduct | C₇H₁₂O₂ | 129.0916 |

| Hydrazine | Reactant | H₄N₂ | 33.0402 |

| 1,2-Bis(hept-6-enoyl)hydrazine | Byproduct | C₁₄H₂₄N₂O₂ | 253.1916 |

Calorimetric Studies of Reaction Enthalpies

Understanding the thermodynamics of a chemical reaction is crucial for safety and scalability. Reaction calorimetry measures the heat flow associated with a chemical process, providing data on the reaction enthalpy (ΔH).

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time. For the synthesis of this compound, DSC can be used to assess the thermal stability of reactants, such as hydrazine monohydrate, which is known to have a high thermal potential. orgsyn.org By analyzing the final reaction mixture, researchers can determine its thermal hazard profile. orgsyn.org Isothermal reaction calorimetry can be employed to directly measure the total heat released during the synthesis, which is essential information for designing safe and efficient large-scale production processes, ensuring that the reaction's heat can be effectively managed.

| Substance/Process | Parameter | Hypothetical Value | Significance |

|---|---|---|---|

| Hydrazine Monohydrate | Decomposition Onset (Tonset) | ~125 °C | Identifies temperature limit for safe handling. orgsyn.org |

| Reaction Mixture | Heat of Reaction (ΔHrxn) | -150 kJ/mol | Quantifies the exothermicity for process design. |

| This compound | Melting Point (Tm) | 92-94 °C | Characteristic physical property for identification. |

| Final Reaction Mixture | Thermal Potential (ΔH) | < 50 J/g | Low value indicates minimal thermal hazard for workup. orgsyn.org |

X-ray Crystallography of Co-crystals and Derivatives

While the previously mentioned techniques provide information on reaction progress and composition, X-ray crystallography offers the definitive, atomic-level structure of a compound in its solid state.

Single-Crystal X-ray Diffraction (SCXRD): This technique involves directing X-rays at a single, well-ordered crystal of a substance. The resulting diffraction pattern is used to calculate the precise position of every atom in the molecule, revealing bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound itself may not be publicly available, SCXRD is the gold standard for its structural elucidation. mdpi.com The technique would unambiguously confirm its molecular connectivity and conformation. Furthermore, SCXRD is essential for characterizing derivatives, such as co-crystals or metal-coordination complexes, which this compound could form through its hydrazine and carbonyl groups. researchgate.net Such structural analyses are vital for understanding structure-property relationships. mdpi.com

| Parameter | Hypothetical Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions (a, b, c) | a = 10.5 Å, b = 5.2 Å, c = 15.1 Å |

| Unit cell angles (α, β, γ) | α = 90°, β = 98.5°, γ = 90° |

| Resolution | 0.80 Å |

| R-factor | 0.045 |

Emerging Applications in Chemical Science and Technology Non Clinical

Role as a Versatile Synthetic Intermediate

The bifunctional nature of 6-Heptenoylhydrazine, possessing both a nucleophilic hydrazine (B178648) group and a reactive terminal double bond, makes it a versatile intermediate in organic synthesis. This allows for its participation in a variety of chemical reactions to construct more complex molecular frameworks.

Precursor in Heterocyclic Chemistry

The hydrazine functional group is a well-established precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These ring systems are fundamental components in many areas of chemical science. While specific studies detailing the use of this compound in the synthesis of heterocycles are not extensively documented in publicly available research, the known reactivity of acylhydrazines suggests its potential as a precursor for several important classes of heterocycles.

For instance, the reaction of acylhydrazines with 1,3-dicarbonyl compounds is a classical and widely used method for the synthesis of pyrazoles. dergipark.org.trnih.govslideshare.net Similarly, pyridazinones can be prepared through the condensation of γ-ketoacids or related synthons with hydrazines. biomedpharmajournal.orgsphinxsai.comresearchgate.net The presence of the heptenoyl backbone in this compound could impart unique solubility and reactivity properties to the resulting heterocyclic systems.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Class | General Synthetic Precursors | Potential Role of this compound |

| Pyrazoles | 1,3-Diketones, β-Ketoesters | Serves as the hydrazine source |

| Pyridazinones | γ-Ketoacids, γ-Ketoesters | Provides the N-N bond for the heterocycle |

| Oxadiazoles | Dicarbonyls, Orthoesters | Acts as the hydrazine component in cyclocondensation |

| Triazoles | Varies (e.g., with isothiocyanates) | Can be a building block in multi-component reactions |

It is important to note that while the general synthetic routes are well-established for these classes of compounds researchgate.netnih.govrsc.org, specific research detailing the use of this compound as the starting material is limited.

Building Block for Polymer and Material Science Research

In the realm of polymer and material science, monomers with diverse functional groups are highly sought after for the creation of novel materials with tailored properties. The terminal alkene in this compound allows for its potential incorporation into polymer chains through addition polymerization mechanisms. core.ac.ukmdpi.comresearchgate.net Furthermore, the hydrazine moiety can be utilized in condensation polymerization reactions. For example, it could react with dicarboxylic acids or their derivatives to form polyamides, although the monofunctional nature of this compound would likely lead to its use as a chain-capping agent or for the synthesis of polymers with pendant reactive groups. nih.govmdpi.com

The combination of a flexible heptenyl chain and a polar hydrazide group could lead to polymers with interesting amphiphilic properties. However, specific examples of polymers synthesized from this compound are not readily found in the current scientific literature.

Applications in Catalysis Research (e.g., as a ligand, pro-ligand)

The development of novel ligands is a cornerstone of advancement in transition-metal catalysis. The hydrazine moiety in this compound can act as a coordinating group for metal ions, suggesting its potential application as a ligand or pro-ligand in catalysis. researchgate.netmdpi.com Acylhydrazones, which can be readily formed from this compound, are known to form stable complexes with a variety of transition metals, and these complexes have been investigated for their catalytic activities in various organic transformations. rsc.orgmdpi.comnih.govmdpi.com

The terminal alkene could also play a role, either by participating in the catalytic cycle itself or by providing a site for anchoring the catalytic complex to a solid support. Despite these possibilities, there is a lack of specific research articles demonstrating the application of this compound or its derived metal complexes in catalysis.

Development of Chemical Probes for Research (non-diagnostic/therapeutic)

Chemical probes are essential tools for elucidating biological processes at the molecular level. researchgate.net These molecules are often designed with a reactive group for target engagement and a reporter tag for detection or enrichment. The structure of this compound contains features that could be adapted for the synthesis of chemical probes.

The terminal alkene, for instance, could be converted into an alkyne, a common "handle" for click chemistry, which is a powerful method for attaching reporter tags like biotin (B1667282) or fluorescent dyes. dergipark.org.trnih.gov The hydrazine group can be reacted with other molecules to build more complex probe structures. For example, photoaffinity probes often incorporate a photoreactive group, a linker, and a reporter tag, and the synthesis of such probes can involve the use of hydrazine derivatives. core.ac.uknih.govnih.goviu.edu

While the synthesis of a related compound, dopamine (B1211576) heptynamide, from 6-heptynoic acid for use as a chemical probe has been reported nih.gov, there are no specific examples in the literature of this compound being directly used to develop chemical probes.

Future Research Trajectories and Challenges

Innovations in Sustainable Synthesis

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methods. For 6-heptenoylhydrazine, research is moving beyond traditional routes, such as the condensation of 6-heptenoyl chloride with hydrazine (B178648) hydrate (B1144303), which often involve hazardous reagents and solvents. Key innovations are focused on aligning the synthesis of acylhydrazines with the principles of green chemistry.

One promising direction is the use of biocatalysis. Enzymatic methods, for instance, employ lipases like Candida antarctica lipase (B570770) B (CAL-B) to facilitate the reaction between a 6-heptenoate ester and hydrazine. This approach offers high selectivity and occurs under mild conditions, significantly reducing energy consumption and waste. Another green strategy involves the use of alternative solvent systems. Water, the most environmentally friendly solvent, has been successfully used for the synthesis of related acylhydrazones with the aid of catalysts like aluminum trichloride (B1173362) hexahydrate (AlCl₃·6H₂O). sci-hub.se Deep-eutectic solvents (DES), such as a mixture of zinc chloride and urea, represent another innovative frontier, acting as both the solvent and the catalyst, which can dramatically shorten reaction times and simplify purification. researchgate.net

Furthermore, avoiding the use of unstable or hazardous intermediates like acyl chlorides is a priority. The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) allows for the direct condensation of 6-heptenoic acid with hydrazine, bypassing the need for an acyl chloride intermediate. Microwave-assisted synthesis also presents a sustainable alternative, often leading to faster reactions and higher yields for heterocyclic compounds derived from acylhydrazines. rasayanjournal.co.in

Table 1: Comparison of Synthetic Methodologies for Acylhydrazines

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Condensation | Uses acyl chloride and hydrazine hydrate in organic solvents. | Well-established, relatively high yield. | Requires hazardous reagents (thionyl chloride), produces corrosive byproducts (HCl). |

| Biocatalysis (Enzymatic) | Employs lipases (e.g., CAL-B) with an ester precursor. | High selectivity, mild conditions, enzyme recyclability, environmentally friendly. | Slower reaction times, potential for lower yields compared to traditional methods. |

| Green Solvents | Utilizes water or Deep-Eutectic Solvents (DES). sci-hub.seresearchgate.net | Reduces or eliminates toxic organic solvents; DES can also act as a catalyst. researchgate.net | Substrate solubility can be an issue in water; DES recovery and reuse needs optimization. |

| Coupling Agent-Mediated | Directly couples carboxylic acid and hydrazine using agents like EDC. | Avoids the preparation and use of acyl chlorides. | Coupling agents can be expensive; stoichiometry must be carefully controlled. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. rasayanjournal.co.in | Rapid heating, significantly reduced reaction times, often improved yields. rasayanjournal.co.in | Requires specialized equipment; scalability can be a concern. |

Exploration of Novel Reactivity Patterns

The bifunctional nature of this compound, containing both a reactive acylhydrazine moiety and a terminal alkene, provides a rich platform for exploring novel chemical transformations. The acylhydrazine group is a well-established precursor for a variety of heterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-triazoles. rasayanjournal.co.inresearchgate.net However, recent research points toward new, more complex reactivity patterns.

A significant area of future exploration is the development of cascade reactions, where a single synthetic operation builds molecular complexity by forming multiple chemical bonds. For instance, trifluoromethylated N-acylhydrazines have been used in cascade oxidation/cyclization reactions to construct complex heterocyclic systems like 1,6-dihydropyridazines and pyrazolines. acs.orgacs.org Applying similar strategies to this compound could unlock new pathways to intricate molecular architectures. The terminal double bond offers a secondary reactive site that can be engaged in tandem with the hydrazine moiety.

Furthermore, the development of chemoselective reactions that target one functional group in the presence of the other is a key challenge. A recent breakthrough demonstrated the direct coupling of acyl hydrazines with nitroalkanes using elemental sulfur to yield multi-functionalized 1,3,4-thiadiazoles, showcasing a novel reactivity pathway for the acylhydrazine group. lincoln.ac.uk Future work could explore orthogonal reactions where the alkene is modified (e.g., via epoxidation, dihydroxylation, or metathesis) while leaving the acylhydrazine intact, or vice-versa. The hydrazine component can also act as a ligand, coordinating with transition metals to form complexes that may exhibit catalytic activity in various organic transformations.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For this compound, advanced computational modeling offers a pathway to understand and predict its behavior, saving significant time and resources in the laboratory. Density Functional Theory (DFT) calculations are already used to predict favorable reaction pathways, understand steric effects to minimize by-products, and elucidate reaction mechanisms. acs.org For example, DFT can model the transition states in the cyclization of acylhydrazines to better understand the factors controlling product formation. acs.org

The next frontier lies in the application of machine learning (ML) and artificial intelligence (AI) to create predictive chemistry models. nih.govrsc.org By training algorithms on vast datasets of known chemical reactions, ML models can predict the outcomes of reacting this compound with novel substrates or under different conditions. These tools can assist in retrosynthetic analysis, suggesting efficient synthetic routes to complex target molecules derived from this building block. rsc.org

Furthermore, emerging techniques like TextReact augment predictive models by retrieving and incorporating information directly from the scientific literature, providing a richer context for predictions. aclanthology.org Computational modeling can also be used to predict the physicochemical properties of new derivatives of this compound, such as their conformational flexibility, electronic properties based on frontier molecular orbitals (HOMO/LUMO), and potential interactions with biological targets or materials. researchgate.netmdpi.com This predictive power is crucial for designing new molecules with desired functions before their synthesis is ever attempted.

Table 2: Applications of Computational Modeling in this compound Research

| Modeling Technique | Specific Application | Anticipated Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms for cyclization and cascade reactions. acs.org | Understanding transition states and intermediates, leading to optimized reaction conditions. |

| Machine Learning (ML) | Predicting reaction outcomes, yields, and optimal conditions. nih.gov | Accelerated discovery of new reactions and efficient synthesis planning. |

| Molecular Dynamics (MD) | Simulating the conformational behavior and interactions with other molecules (e.g., solvents, polymers). nih.gov | Insight into the physical properties of materials derived from this compound. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity or material properties of novel derivatives. | Rational design of new functional molecules for specific applications. |

Interdisciplinary Research Prospects

The unique structure of this compound makes it an ideal candidate for research at the interface of chemistry, materials science, and biology. The challenges and opportunities associated with this compound cannot be fully addressed by a single discipline, necessitating collaborative efforts. aup.nlresearchgate.net

In materials science, the terminal alkene functionality can be polymerized or grafted onto surfaces to create novel functional materials. The acylhydrazine group can then be used to attach other molecules, such as bioactive compounds or chromophores, creating smart materials that respond to specific stimuli. The synthesis of heterocyclic derivatives like 1,3,4-thiadiazoles from acylhydrazines has already been identified as a source of new compounds for pharmaceutical and agricultural applications. lincoln.ac.uk This creates a direct link between synthetic organic chemistry and life sciences.

Bioconjugation is another promising interdisciplinary field. Acylhydrazines can react with aldehydes and ketones to form hydrazone linkages, a reaction used to attach molecules to proteins or other biomolecules. raineslab.com While the stability of hydrazones can be a concern, the exploration of this compound derivatives could lead to conjugates with unique properties, where the heptenoate chain influences solubility or interaction with biological membranes. The development of such applications requires close collaboration between synthetic chemists, biochemists, and pharmacologists to design, synthesize, and test new molecular constructs. peerj.comaup.nl

Q & A

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways or biological interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.